molecular formula C11H9NO2 B1617748 1-Methyl-8-nitronaphthalene CAS No. 90745-27-0

1-Methyl-8-nitronaphthalene

Cat. No.: B1617748
CAS No.: 90745-27-0
M. Wt: 187.19 g/mol
InChI Key: VQUZPUQZUDSQJM-UHFFFAOYSA-N
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Description

1-Methyl-8-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the eighth carbon of the naphthalene ring. This compound is a pale yellow solid and is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

1-Methyl-8-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). This reaction yields 1-methyl-8-aminonaphthalene.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of 8-nitronaphthalene-1-carboxylic acid.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the nitro group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and sulfonating agents (e.g., sulfuric acid).

Scientific Research Applications

1-Methyl-8-nitronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-8-nitronaphthalene primarily involves its interactions with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Methyl-8-nitronaphthalene can be compared with other nitronaphthalene derivatives, such as:

This compound’s unique structure, with both a methyl and a nitro group, provides distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-methyl-8-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUZPUQZUDSQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238252
Record name 1-Methyl-8-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90745-27-0
Record name 8-Methyl-1-nitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090745270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-8-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHYL-1-NITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P4183351
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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